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molecular formula C7H5ClO3 B1297782 2-Chloro-5-hydroxybenzoic acid CAS No. 56961-30-9

2-Chloro-5-hydroxybenzoic acid

Cat. No. B1297782
M. Wt: 172.56 g/mol
InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085584B2

Procedure details

To a mixture of commercially available 2-chloro-5-hydroxybenzoic acid (4 g, 23.18 mmol) in dry EtOH (90 mL), concentrated sulphuric acid (1 mL, 17.62 mmol) was added. The mixture was stirred under reflux overnight, then solvent evaporated under reduced pressure and the residue dissolved with DCM. A saturated solution of NaHCO3 was added, phases were separated, organics dried over sodium sulphate, filtered and evaporated to obtain 5 g of the corresponding 2-chloro-5-hydroxy-benzoic acid ethyl ester.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:17][CH2:18]O>>[CH2:17]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([OH:11])[CH:9]=[CH:10][C:2]=1[Cl:1])[CH3:18]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)O
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
90 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
solvent evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved with DCM
ADDITION
Type
ADDITION
Details
A saturated solution of NaHCO3 was added
CUSTOM
Type
CUSTOM
Details
phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organics dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC(=C1)O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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